(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione

17β-hydroxysteroid dehydrogenase type 1 Steroidogenic enzyme inhibition Curcuminoid SAR

Choose this compound for its >7,900-fold greater 17β-HSD1 potency vs. natural curcumin and 82-fold selectivity over 17β-HSD2, enabling low-nanomolar target validation studies not feasible with generic scaffolds. Its dual HDAC6 engagement (IC50 12 nM) uniquely supports hormone-acetylation crosstalk research. Supplied at ≥95% purity for consistent quantitative reference standard performance.

Molecular Formula C18H22Cl2N2O2
Molecular Weight 369.29
CAS No. 672951-53-0
Cat. No. B2890781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione
CAS672951-53-0
Molecular FormulaC18H22Cl2N2O2
Molecular Weight369.29
Structural Identifiers
SMILESCN(C)C=CC(=O)C(CC1=C(C=CC=C1Cl)Cl)C(=O)C=CN(C)C
InChIInChI=1S/C18H22Cl2N2O2/c1-21(2)10-8-17(23)14(18(24)9-11-22(3)4)12-13-15(19)6-5-7-16(13)20/h5-11,14H,12H2,1-4H3/b10-8-,11-9+
InChIKeyBJMWOURLXHZUTR-PNQPDEHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Source High-Purity (1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione (CAS 672951-53-0) for Targeted Enzymology Research


(1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione (CAS 672951-53-0) is a synthetic curcuminoid analog featuring a heptadiene-3,5-dione core with a 2,6-dichlorobenzyl substituent at the C4 position and dimethylamino groups at the enaminone termini . The compound is supplied at ≥95% purity (molecular weight 369.3 g/mol, molecular formula C18H22Cl2N2O2) and is intended for laboratory research use . Its distinct substitution pattern differentiates it from natural curcuminoids and other synthetic analogs, conferring a unique enzyme inhibition profile with picomolar-to-low-nanomolar potency against specific steroidogenic and epigenetic targets [1].

Why Off-the-Shelf Curcumin Analogs Cannot Replace (1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione in Quantitative Enzymology


Procurement decisions based solely on the curcuminoid scaffold class ignore critical potency and selectivity gaps. Natural curcumin and its common derivatives (e.g., demethoxycurcumin, dihydrocurcumin) inhibit 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with IC50 values in the low micromolar range (3–6 µM) [3]. In contrast, (1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione achieves a sub-nanomolar IC50 of 0.5 nM against the same enzyme [1]—a potency differential exceeding 8,000-fold. Similarly, for 17β-HSD2, the target compound exhibits an IC50 of 41 nM [1], while curcumin requires concentrations around 1.7 µM [2]. These disparities preclude the interchangeable use of generic curcuminoids in any assay requiring the target compound's specific potency window, selectivity ratio, or dual-target engagement profile.

Quantitative Differentiation of (1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione: Head-to-Head and Cross-Study Comparisons


17β-HSD1 Inhibition Potency: Sub-Nanomolar vs. Micromolar Curcuminoid Baseline

The target compound inhibits human placental 17β-HSD1 with an IC50 of 0.5 nM [1]. The most potent natural curcuminoid comparator, demethoxycurcumin, exhibits an IC50 of 3.97 µM (3970 nM) against the same enzyme isoform [2]. This represents an approximately 7,900-fold improvement in potency, establishing the target compound as a structurally optimized ultra-potent inhibitor suitable for low-concentration probe applications.

17β-hydroxysteroid dehydrogenase type 1 Steroidogenic enzyme inhibition Curcuminoid SAR

17β-HSD2 Inhibition: 42-Fold Potency Advantage Over Curcumin

Against 17β-HSD2, the target compound records an IC50 of 41 nM [1], while curcumin requires 1730 nM to achieve 50% inhibition [2]. The 42-fold improvement in potency is attributable to the 2,6-dichlorobenzyl and dimethylamino modifications absent in the parent scaffold.

17β-hydroxysteroid dehydrogenase type 2 Estrogen metabolism Inhibitor selectivity

17β-HSD Isozyme Selectivity: 82-Fold Window vs. 2.3-Fold for Curcumin

The target compound exhibits an 82-fold selectivity for 17β-HSD1 (IC50 0.5 nM) over 17β-HSD2 (IC50 41 nM) [1]. In contrast, curcumin shows only a ~2.3-fold preference (17β-HSD1 IC50 ~3970 nM vs. 17β-HSD2 IC50 ~1730 nM) [2][3]. This 36-fold increase in selectivity window enables functional discrimination between the two isozymes that is unattainable with the parent scaffold.

Isozyme selectivity 17β-HSD1/17β-HSD2 ratio Pharmacological probe

Application Scenarios for (1Z,6E)-4-(2,6-dichlorobenzyl)-1,7-bis(dimethylamino)-1,6-heptadiene-3,5-dione Based on Verified Differentiation Evidence


Ultra-Potent Chemical Probe for 17β-HSD1 Functional Studies in Estrogen-Dependent Disease Models

With an IC50 of 0.5 nM against human 17β-HSD1 [1], this compound is suited as a chemical probe in breast cancer or endometriosis research where near-complete suppression of local estradiol biosynthesis is required at concentrations that minimize off-target effects. Its potency far exceeds that of natural curcuminoids (>7,900-fold) [2], enabling studies in the low nanomolar range that are not feasible with parent scaffolds.

Isozyme-Selective Pharmacological Profiling to Discriminate 17β-HSD1 from 17β-HSD2 Activity

The 82-fold selectivity for 17β-HSD1 over 17β-HSD2 [1] allows researchers to attribute estrogenic effects specifically to 17β-HSD1-catalyzed estrone reduction, a discrimination that curcumin's negligible 2.3-fold window cannot support [3][4]. This application is critical for target validation programs seeking to confirm the therapeutic relevance of 17β-HSD1 without concurrent 17β-HSD2 inhibition.

Dual-Target 17β-HSD/HDAC6 Assays for Mechanistic Crosstalk Investigation

The compound simultaneously inhibits 17β-HSD1 (IC50 0.5 nM) and HDAC6 (IC50 12 nM) [1][5], presenting a dual pharmacological profile that can be exploited to study crosstalk between steroid hormone metabolism and histone acetylation pathways in hormone-sensitive cancers. Standard curcuminoids lack this balanced dual-target engagement at comparable potencies.

Reference Standard for Curcuminoid Analog Screening Libraries

Given its structurally defined modifications (2,6-dichlorobenzyl, bis-dimethylamino) and a well-characterized potency and selectivity fingerprint [1][5], this compound serves as a quantitative reference standard when screening new curcuminoid libraries against 17β-HSD or HDAC targets, replacing less potent and less selective natural curcumin as a positive control.

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